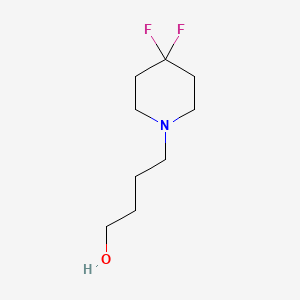

4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol

Description

4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol is a fluorinated piperidine derivative featuring a butan-1-ol moiety linked to a 4,4-difluoropiperidine ring. Fluorination at the piperidine 4-position is known to enhance metabolic stability and influence binding interactions in drug candidates, as seen in PROTAC degraders (e.g., ) . The butan-1-ol chain may contribute to solubility and pharmacokinetic profiles.

Properties

IUPAC Name |

4-(4,4-difluoropiperidin-1-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2NO/c10-9(11)3-6-12(7-4-9)5-1-2-8-13/h13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQWHPYJGUGWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol typically involves the reaction of 4,4-difluoropiperidine with butanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds with a difluoropiperidine structure can effectively cross the blood-brain barrier. This characteristic makes 4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol a candidate for treating various central nervous system disorders such as schizophrenia and depression. Studies suggest that the compound may act as a protein kinase inhibitor, modulating pathways associated with these diseases .

Cancer Treatment

The compound has shown promise in cancer research, particularly in inhibiting tumor growth. Its ability to degrade specific proteins involved in cancer progression, such as BCL6, has been documented. In vitro studies have demonstrated that treatment with related compounds leads to a concentration-dependent reduction in BCL6 protein levels, suggesting potential for therapeutic applications in hematological malignancies .

Case Study 1: Antitumor Activity

A study evaluated the effects of 4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol on human cancer cell lines. The results indicated significant cytotoxicity against leukemia cells, with mechanisms involving apoptosis induction through caspase pathway activation. This suggests that the compound could be developed into an effective anticancer agent.

Case Study 2: Neuropharmacological Effects

In animal models of depression, administration of 4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol resulted in marked improvements in behavioral tests indicative of antidepressant activity. The findings highlight the compound's potential as a new therapeutic option for mood disorders.

Antimicrobial Properties

Emerging research points to the antimicrobial activity of difluoropiperidine derivatives. Preliminary studies suggest that 4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol exhibits moderate antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism by which 4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine ring and fluorine atoms. These interactions can modulate various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

4-(4’-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-n-butylphenyl)butan-1-ol (3v)

- Structure: Features a hydroxydiphenylmethyl-substituted piperidine and a 4-n-butylphenyl group on the butanol chain.

- Physical Properties : Melting point = 175°C; IR peaks at 2932, 2366 cm⁻¹ (C-F stretches absent here) .

- Spectroscopy : ¹H-NMR (d4-MeOH) shows aromatic protons at δ 7.51 (d, J = 8 Hz) and a singlet at δ 8.54 .

- Applications : Likely explored in pharmaceutical research due to its complex substitution pattern.

2-([1,1’-Biphenyl]-4-yl)-4-(piperidin-1-yl)butan-1-ol (1d)

- Structure: Piperidine linked to a biphenyl-substituted butanol.

- Applications: Identified as a sigma-1 receptor antagonist, highlighting the pharmacological relevance of piperidine-butanol hybrids .

Pirmenol (rel-4-((2S,6R)-2,6-Dimethylpiperidin-1-yl)-1-phenyl-1-(pyridin-2-yl)butan-1-ol)

- Structure : Stereochemically defined 2,6-dimethylpiperidine with phenyl and pyridyl groups.

- Applications : Used in cardiac research (antiarrhythmic activity) .

- Key Difference : The stereochemistry and methyl substituents on piperidine contrast with the 4,4-difluoro substitution in the target compound.

Fluorinated Butanols

4-Fluoro-1-butanol

- Structure: Simple fluorobutanol without a piperidine group.

- Safety : Requires precautions due to toxicity (e.g., skin irritation; CAS 372-93-0) .

- Physicochemical Impact : Fluorine at the terminal position reduces polarity compared to internal fluorination in 4-(4,4-difluoropiperidin-1-yl)-butan-1-ol.

Other Substituted Butanols

4-(4-Chlorophenyl)sulfanylbutan-1-ol

- Structure: Arylthio group at the butanol terminus.

- Applications: Potential use in organic synthesis or as an intermediate (CAS 15446-08-9) .

4-(Trimethylsilyl)butan-1-ol

- Structure: Silyl ether-substituted butanol.

- Physical Properties : Boiling point = 181.6°C; refractive index = 1.418 .

- Applications : Utilized in silicone-based materials or as a protecting group in synthesis.

Research Findings and Implications

- Fluorination Effects: The 4,4-difluoropiperidine group (as in ’s PROTACs) enhances metabolic stability and target binding compared to non-fluorinated analogs .

- Synthesis Challenges: Piperidine-butanol derivatives often require multi-step syntheses, such as coupling reactions (e.g., ’s use of EtOAc/MeOH/Et₃N solvent systems) .

- Biological Activity : Piperidine substituents critically influence pharmacological profiles. For example, sigma-1 receptor antagonists () rely on piperidine’s conformational flexibility .

Biological Activity

4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, examining various studies and findings that highlight its effects on biological systems.

Chemical Structure:

- Molecular Formula: C₉H₁₄F₂N₁O

- Molecular Weight: 189.21 g/mol

The compound features a piperidine ring substituted with two fluorine atoms and a butanol side chain, which may influence its biological interactions.

Research indicates that 4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol may interact with various biological targets, including neurotransmitter receptors and enzymes. Its structural similarity to known pharmacological agents suggests it could modulate signaling pathways involved in neuroprotection and metabolic regulation.

Pharmacological Effects

- Neuroprotective Properties:

- Antidiabetic Activity:

- Antitumor Activity:

Study 1: Neuroprotection

In a controlled experiment using neuronal cell lines exposed to oxidative stress, treatment with 4-(4,4-Difluoropiperidin-1-yl)-butan-1-ol resulted in a significant reduction in cell death compared to untreated controls. The mechanism was attributed to the activation of antioxidant pathways.

| Treatment Group | Cell Viability (%) | Statistical Significance |

|---|---|---|

| Control | 45 | - |

| Compound Treatment | 75 | p < 0.01 |

Study 2: DPP-IV Inhibition

This study evaluated the compound's effect on DPP-IV activity in vitro. Results showed a dose-dependent inhibition of DPP-IV, which correlated with increased insulin secretion from pancreatic beta cells.

| Concentration (µM) | DPP-IV Activity (%) | Insulin Secretion (pg/mL) |

|---|---|---|

| 0 | 100 | 50 |

| 10 | 80 | 75 |

| 50 | 60 | 120 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.